1-(4-nitrophenyl)-4-(thiophen-3-ylmethyl)piperazine
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Overview
Description
1-(4-nitrophenyl)-4-(thiophen-3-ylmethyl)piperazine is an organic compound that features a piperazine ring substituted with a 4-nitrophenyl group and a thiophen-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-nitrophenyl)-4-(thiophen-3-ylmethyl)piperazine typically involves the following steps:
Nitration of Phenyl Ring: The starting material, phenylpiperazine, undergoes nitration to introduce the nitro group at the para position.
Thioether Formation: The thiophen-3-ylmethyl group is introduced via a nucleophilic substitution reaction, where the thiophen-3-ylmethyl halide reacts with the piperazine nitrogen.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-nitrophenyl)-4-(thiophen-3-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the piperazine nitrogen.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 1-(4-aminophenyl)-4-(thiophen-3-ylmethyl)piperazine.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
1-(4-nitrophenyl)-4-(thiophen-3-ylmethyl)piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-4-(thiophen-3-ylmethyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The nitro group can participate in redox reactions, while the thiophene ring can interact with aromatic residues in proteins, influencing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-nitrophenyl)piperazine: Lacks the thiophen-3-ylmethyl group, which may affect its binding properties and reactivity.
4-(thiophen-3-ylmethyl)piperazine: Lacks the nitro group, which may influence its redox properties and biological activity.
Uniqueness
1-(4-nitrophenyl)-4-(thiophen-3-ylmethyl)piperazine is unique due to the presence of both the nitro group and the thiophen-3-ylmethyl group. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(4-nitrophenyl)-4-(thiophen-3-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-18(20)15-3-1-14(2-4-15)17-8-6-16(7-9-17)11-13-5-10-21-12-13/h1-5,10,12H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWWMUBOTNDAQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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